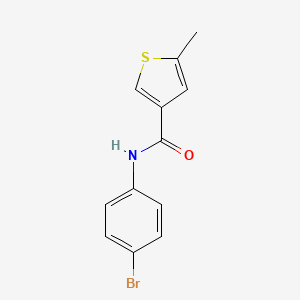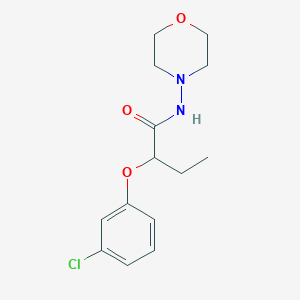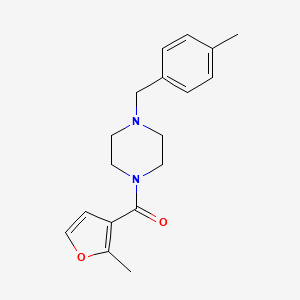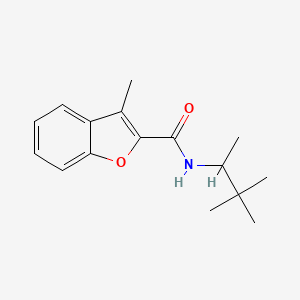![molecular formula C16H23N3O5 B4179892 N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide
Overview
Description
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide, also known as MNPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNPA is a selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. The purpose of
Scientific Research Applications
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In neuroscience, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide has been shown to have potential therapeutic effects on ischemic heart disease.
Mechanism of Action
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide works by selectively inhibiting the activity of PKC, which is a family of enzymes that play a crucial role in many cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, making it an important target for drug development. By inhibiting PKC activity, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide can modulate cellular signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide depend on the specific cellular processes that are affected by PKC inhibition. In cancer cells, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In neurons, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide has been shown to enhance synaptic plasticity and memory formation. In cardiovascular cells, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide has been shown to protect against ischemic injury and improve cardiac function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide in lab experiments is its selectivity for PKC inhibition, which allows for targeted modulation of cellular signaling pathways. However, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Future Directions
There are many potential future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide. One area of interest is the development of N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide-based therapies for cancer and cardiovascular disease. Another area of interest is the use of N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide as a tool for studying the role of PKC in various cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide and to optimize its dosing and administration for maximum therapeutic benefit.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-13(24-15-5-3-14(4-6-15)19(21)22)16(20)17-7-2-8-18-9-11-23-12-10-18/h3-6,13H,2,7-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHASSMKFHLOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCOCC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)


![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4179827.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4179853.png)
![1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4179865.png)


![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4179884.png)

![2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)
